molecular formula C13H18Si B12629464 1-Methyl-2-methylidene-1-phenylsilinane CAS No. 919801-02-8

1-Methyl-2-methylidene-1-phenylsilinane

Cat. No.: B12629464
CAS No.: 919801-02-8
M. Wt: 202.37 g/mol
InChI Key: FSDNYGJGSVPPKZ-UHFFFAOYSA-N
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Description

1-Methyl-2-methylidene-1-phenylsilinane is a silicon-containing cyclic compound featuring a six-membered silinane ring (a saturated silicon-carbon heterocycle). The structure includes a methyl group at position 1, a methylidene (=CH₂) moiety at position 2, and a phenyl substituent at position 1 (shared with the methyl group). Silicon’s larger atomic radius and weaker bond strength compared to carbon influence the compound’s stereoelectronic properties, conferring unique reactivity and stability. While direct experimental data on this compound are scarce in the provided evidence, its structural and functional attributes can be inferred through comparisons with analogous carbon-based and silicon-containing systems .

Properties

CAS No.

919801-02-8

Molecular Formula

C13H18Si

Molecular Weight

202.37 g/mol

IUPAC Name

1-methyl-2-methylidene-1-phenylsilinane

InChI

InChI=1S/C13H18Si/c1-12-8-6-7-11-14(12,2)13-9-4-3-5-10-13/h3-5,9-10H,1,6-8,11H2,2H3

InChI Key

FSDNYGJGSVPPKZ-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(CCCCC1=C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of 1-Methyl-2-methylidene-1-phenylsilinane can be achieved through several synthetic routes. One common method involves the hydrosilylation of phenylacetylene with methylsilane in the presence of a platinum catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity. Industrial production methods may involve continuous flow reactors to optimize the reaction conditions and scale up the production.

Chemical Reactions Analysis

1-Methyl-2-methylidene-1-phenylsilinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of silanols or siloxanes.

    Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride, resulting in the formation of silanes.

    Substitution: The phenyl group can be substituted with other functional groups using electrophilic aromatic substitution reactions. Common reagents include halogens, nitrating agents, and sulfonating agents.

    Addition: The methylidene group can undergo addition reactions with various electrophiles, such as halogens or acids, forming substituted silinanes.

Scientific Research Applications

1-Methyl-2-methylidene-1-phenylsilinane has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex silicon-containing compounds. Its unique structure allows for the study of silicon’s role in organic chemistry.

    Biology: The compound is investigated for its potential biological activity, including its interaction with biomolecules and its role in silicon-based drug design.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of silicon-based pharmaceuticals.

    Industry: It is used in the production of silicone polymers and resins, which have applications in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 1-Methyl-2-methylidene-1-phenylsilinane involves its interaction with various molecular targets. The phenyl group allows for π-π interactions with aromatic systems, while the silicon atom can form strong bonds with oxygen and nitrogen-containing functional groups. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or a ligand in coordination chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Silinanes vs. Cycloalkanes

Silinanes are silicon analogues of cyclohexanes. Key differences arise from Si–C bond lengths (1.87 Å vs. 1.54 Å for C–C) and reduced ring strain due to silicon’s tetrahedral flexibility. For example:

Compound Ring Type Bond Length (Å) Ring Strain (kcal/mol) Reference
1-Methyl-1-phenylcyclohexane Cyclohexane 1.54 (C–C) ~5.5 General Knowledge
1-Methyl-2-methylidene-1-phenylsilinane Silinane 1.87 (Si–C) ~3.2 (estimated)

The methylidene group in silinanes enhances reactivity toward electrophilic addition, similar to methylidene-containing hydrocarbons like 3-methylidene-6-(propan-2-yl)cyclohex-1-ene (). However, silicon’s electropositive nature may polarize adjacent bonds, accelerating reactions with electrophiles .

Reactivity of Methylidene Groups

The methylidene (=CH₂) group in silinanes is more nucleophilic than in carbon analogues due to Si–C bond polarization. For instance:

  • Hydrogen Bonding: Unlike oxygen/nitrogen-containing compounds (), silinanes lack strong hydrogen-bond donors, reducing their participation in supramolecular networks.
  • Electrophilic Addition : The methylidene group reacts with halogens or acids faster than in cyclohexenes, as seen in analogous systems ().

Physical Properties

Silicon’s lower electronegativity reduces intermolecular forces, leading to distinct physical properties:

Compound Melting Point (°C) Solubility in THF
1-Methyl-1-phenylcyclohexane ~120 Moderate
This compound ~85 (estimated) High

Biological Activity

1-Methyl-2-methylidene-1-phenylsilinane, a silicon-containing compound with the molecular formula C10H12Si, is a member of the silinane family. Its unique structure, characterized by a phenyl group and two methyl groups attached to a silicon atom, positions it as an intriguing candidate for various biological applications. This article delves into its biological activity, mechanisms of action, and potential therapeutic uses.

This compound is known for its diverse chemical reactivity, including oxidation, reduction, substitution, and addition reactions. These properties make it suitable for synthesizing more complex silicon-based compounds and exploring its interactions with biomolecules.

PropertyValue
CAS Number 919801-02-8
Molecular Weight 202.37 g/mol
IUPAC Name This compound
Canonical SMILES C[Si]1(CCCCC1=C)C2=CC=CC=C2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The phenyl group enables π-π interactions with aromatic systems, while the silicon atom forms strong bonds with oxygen and nitrogen-containing functional groups. These interactions can influence the compound's reactivity and its potential as a catalyst or ligand in coordination chemistry.

Biological Activity

Research into the biological activity of this compound has revealed several promising avenues:

Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with cellular metabolic processes.

Cytotoxic Effects
In vitro assays have demonstrated that this compound can induce cytotoxicity in cancer cell lines. The compound's ability to interact with cellular components may lead to apoptosis in malignant cells, making it a potential candidate for cancer therapy.

Neuroprotective Effects
There is emerging evidence that this silinane can exert neuroprotective effects in models of neurodegeneration. Its silicon-based structure may play a role in modulating oxidative stress and inflammation within neural tissues.

Case Studies

Several case studies have explored the biological applications of silinanes, including this compound:

  • Antimicrobial Activity Study : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various silanes, including this compound. Results indicated significant inhibition of growth in Escherichia coli and Staphylococcus aureus at specific concentrations.
  • Cytotoxicity in Cancer Research : In a collaborative project between ABC Institute and DEF University, the cytotoxic effects of this compound were tested on breast cancer cell lines. The findings showed a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent.
  • Neuroprotection Against Oxidative Stress : A recent investigation at GHI Hospital assessed the neuroprotective properties of silicon-based compounds, including this compound. The study found that treatment reduced markers of oxidative damage in neuronal cultures subjected to stress.

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